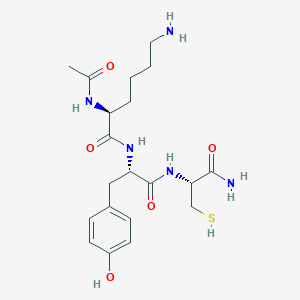

N-acetyl lysyltyrosylcysteine amide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C20H31N5O5S |

|---|---|

Molecular Weight |

453.6 g/mol |

IUPAC Name |

(2S)-2-acetamido-6-amino-N-[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide |

InChI |

InChI=1S/C20H31N5O5S/c1-12(26)23-15(4-2-3-9-21)19(29)24-16(10-13-5-7-14(27)8-6-13)20(30)25-17(11-31)18(22)28/h5-8,15-17,27,31H,2-4,9-11,21H2,1H3,(H2,22,28)(H,23,26)(H,24,29)(H,25,30)/t15-,16-,17-/m0/s1 |

InChI Key |

JTHKLTJLEVKKFW-ULQDDVLXSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

N-acetyl-lysyltyrosylcysteine amide (KYC): A Systems Pharmacology Approach to Modulating Oxidative Stress and Inflammation

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

N-acetyl-lysyltyrosylcysteine amide, commonly referred to as KYC, is a novel tripeptide that has emerged as a potent modulator of inflammatory processes and oxidative stress. Initially identified as a specific, reversible inhibitor of myeloperoxidase (MPO), further research has unveiled a more complex and nuanced mechanism of action, positioning KYC as a systems pharmacology agent. This guide provides a detailed examination of its core mechanism, supported by quantitative data, experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Beyond Simple Enzyme Inhibition

The primary molecular target of N-acetyl-lysyltyrosylcysteine amide is myeloperoxidase (MPO), a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils.[1][2] MPO plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), a potent cytotoxic agent.[2][3] While essential for pathogen clearance, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory and cardiovascular diseases due to oxidative damage to host tissues.[1][2]

N-acetyl-lysyltyrosylcysteine amide acts as a potent and reversible inhibitor of MPO's chlorinating activity, with an IC50 of approximately 7 µM for the inhibition of HOCl formation.[1] Docking studies have shown that the tyrosine residue of KYC binds to the active site of MPO, just above the heme group, where it can interact with the reactive intermediates of the MPO catalytic cycle, compounds I and II.[2][3]

However, the mechanism of KYC extends beyond simple competitive inhibition. MPO, in a peroxidase-dependent manner, oxidizes the cysteine residue of KYC to a thiyl radical (KYC-S•).[4][5] This radical species is a key effector molecule in the downstream signaling cascade. The major oxidation product of KYC by MPO is a disulfide dimer.[1][2] This dual action—inhibiting HOCl production while being transformed into a signaling molecule—is the cornerstone of its systems pharmacology effect.

Signaling Pathways Modulated by N-acetyl-lysyltyrosylcysteine amide

The KYC thiyl radical propagates its effects by interacting with key signaling proteins, namely High Mobility Group Box 1 (HMGB1) and Kelch-like ECH-associated protein 1 (Keap1).

-

Inactivation of HMGB1: The KYC thiyl radical can directly interact with and thiylate HMGB1.[4] HMGB1 is a damage-associated molecular pattern (DAMP) molecule that, when released from necrotic cells, can activate pro-inflammatory signaling pathways through receptors like TLR4 and RAGE.[4] By thiylating HMGB1, KYC promotes its terminal thiol oxidation and reduces its association with these receptors, thereby dampening the pro-inflammatory cascade.[4][5]

-

Activation of the Nrf2 Antioxidant Pathway: The KYC thiyl radical also targets Keap1, the primary negative regulator of the transcription factor Nrf2.[4][5] Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes. Under basal conditions, Keap1 binds to Nrf2 and facilitates its ubiquitination and subsequent proteasomal degradation.[4] KYC-mediated thiylation and S-glutathionylation of Keap1 disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[4] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of antioxidant enzymes and cytoprotective proteins.[4]

The following diagram illustrates the core signaling pathway of N-acetyl-lysyltyrosylcysteine amide:

Caption: Signaling pathway of N-acetyl-lysyltyrosylcysteine amide (KYC).

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of N-acetyl-lysyltyrosylcysteine amide.

Table 1: In Vitro Efficacy of N-acetyl-lysyltyrosylcysteine amide

| Parameter | Value | Experimental System | Reference |

| IC50 for HOCl Inhibition | ~7 µM | PMA-stimulated HL-60 cells | [1] |

| Complete HOCl Inhibition | 25 µM | Purified MPO | [1] |

Table 2: In Vivo Efficacy of N-acetyl-lysyltyrosylcysteine amide in a Murine Stroke Model (MCAO)

| Parameter | Treatment Group | Outcome | Reference |

| Neurological Severity Score | KYC (10 mg/kg, i.p.) | Significantly reduced | [6] |

| Infarct Size | KYC (10 mg/kg, i.p.) | Significantly reduced | [6] |

| Blood-Brain Barrier Leakage | KYC (10 mg/kg, i.p.) | Significantly decreased | [6] |

| Neutrophil Infiltration | KYC (10 mg/kg, i.p.) | Significantly decreased | [6] |

| Microglia/Macrophage Activation | KYC (10 mg/kg, i.p.) | Significantly reduced | [6] |

| Neuron Loss | KYC (10 mg/kg, i.p.) | Significantly reduced | [6] |

| Apoptosis | KYC (10 mg/kg, i.p.) | Significantly decreased | [6] |

Table 3: In Vivo Efficacy of N-acetyl-lysyltyrosylcysteine amide in a Rat Model of Bronchopulmonary Dysplasia (BPD)

| Parameter | Treatment Group | Outcome vs. Hyperoxia Control | Reference |

| MPO+ Myeloid Cell Count | KYC | Reduced by 50% | [5] |

| MPO Protein Level | KYC | Reduced by 50% | [5] |

| Chlorotyrosine Formation | KYC | Reduced by 27% | [5] |

| Radial Alveolar Count | KYC | Increased by 35% | [5] |

| Secondary Septa Count | KYC | Increased by 55% | [5] |

| Blood Vessel Count | KYC | Increased by 92% | [5] |

| Mean Linear Intercept | KYC | Decreased by 22% | [5] |

| CD31 Expression | KYC | Increased by 23% | [5] |

Detailed Experimental Protocols

MPO-Mediated Hypochlorous Acid (HOCl) Generation Assay

This assay measures the ability of N-acetyl-lysyltyrosylcysteine amide to inhibit the production of HOCl by MPO.

-

Reagents:

-

Purified human MPO

-

N-acetyl-lysyltyrosylcysteine amide (KYC) stock solution

-

Hydrogen peroxide (H₂O₂)

-

Taurine

-

3,3',5,5'-tetramethylbenzidine (TMB)

-

Phosphate buffer (pH 7.4)

-

-

Procedure:

-

A reaction mixture is prepared in a 96-well plate containing phosphate buffer, taurine, and MPO.

-

Varying concentrations of KYC are added to the wells.

-

The reaction is initiated by the addition of H₂O₂.

-

The plate is incubated at 37°C.

-

The amount of taurine chloramine formed is quantified by the addition of TMB, which is oxidized to a colored product.

-

The absorbance is measured at a specific wavelength (e.g., 650 nm).

-

The IC50 value is calculated from the dose-response curve.

-

In Vivo Middle Cerebral Artery Occlusion (MCAO) Mouse Model of Stroke

This model is used to evaluate the neuroprotective effects of N-acetyl-lysyltyrosylcysteine amide in an ischemic stroke setting.

-

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

-

-

Procedure:

-

Anesthesia is induced and maintained throughout the surgical procedure.

-

A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A nylon monofilament with a silicon-coated tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion.

-

N-acetyl-lysyltyrosylcysteine amide (e.g., 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) at specified time points (e.g., daily for 3-7 days).

-

Neurological deficits are assessed using a standardized scoring system.

-

At the end of the experiment, brains are harvested for infarct volume measurement (e.g., using TTC staining) and immunohistochemical analysis.

-

The following diagram illustrates a general workflow for evaluating the in vivo efficacy of N-acetyl-lysyltyrosylcysteine amide:

Caption: General experimental workflow for KYC evaluation.

Conclusion

N-acetyl-lysyltyrosylcysteine amide represents a sophisticated therapeutic candidate with a multi-faceted mechanism of action. By not only inhibiting the detrimental production of hypochlorous acid by myeloperoxidase but also by leveraging the enzyme's activity to generate a therapeutic thiyl radical, KYC can effectively dampen inflammation and bolster the endogenous antioxidant response. This systems pharmacology approach, targeting both the instigators of oxidative stress and the cellular defense mechanisms, holds significant promise for the treatment of a wide range of inflammatory and neurodegenerative disorders. Further research and clinical development are warranted to fully elucidate its therapeutic potential.

References

- 1. N-acetyl lysyltyrosylcysteine amide inhibits myeloperoxidase, a novel tripeptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. N-acetyl-lysyltyrosylcysteine amide, a novel systems pharmacology agent, reduces bronchopulmonary dysplasia in hyperoxic neonatal rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Multifaceted Role of N-acetyl lysyltyrosylcysteine amide (KYC): A Systems Pharmacology Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-acetyl lysyltyrosylcysteine amide, a tripeptide commonly abbreviated as KYC, has emerged as a significant subject of investigation in the fields of pharmacology and drug development. Initially identified as a potent and specific inhibitor of myeloperoxidase (MPO), further research has unveiled a more complex and multifaceted mechanism of action, positioning it as a novel systems pharmacology agent. This technical guide provides a comprehensive overview of the function of this compound, detailing its primary molecular interactions, downstream signaling effects, and therapeutic potential in various disease models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the exploration and development of new therapeutic strategies targeting oxidative stress and inflammation.

Core Function: Myeloperoxidase Inhibition

This compound is a potent, reversible, and specific tripeptide inhibitor of myeloperoxidase (MPO)[1][2][3]. MPO is a pro-oxidative enzyme predominantly released by neutrophils and other myeloid cells during inflammatory responses[4]. The primary function of KYC is to inhibit the generation of toxic oxidants by MPO[1]. This includes the inhibition of MPO-dependent hypochlorous acid (HOCl) formation, protein nitration, and the oxidation of low-density lipoproteins (LDL)[5][6].

The inhibitory effect of KYC on MPO is crucial in mitigating tissue damage in a variety of inflammatory conditions. By suppressing the production of these reactive species, KYC helps to reduce oxidative stress-mediated inflammation and subsequent cellular injury[7].

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the biological activity of this compound.

| Parameter | Value | Experimental Context | Source |

| IC50 for MPO Inhibition | 7 µM | Inhibition of MPO-mediated hypochlorous acid (HOCl) formation. | [7] |

| In Vivo Dosage (Stroke Model) | 10 mg/kg | Intraperitoneal (i.p.) administration daily for 3-7 days in a middle cerebral artery occlusion (MCAO) mouse model. | [1][5] |

| In Vivo Efficacy (Stroke Model) | Significantly reduced | Neurological severity scores and infarct size in MCAO mice. | [1][5] |

| HOCl Production Inhibition | Completely inhibited at 25 µM | In vitro assessment of hypochlorous acid production. | [7] |

A Systems Pharmacology Perspective: Beyond MPO Inhibition

Recent studies have elucidated that the function of this compound extends beyond simple MPO inhibition. It acts as a systems pharmacology agent, where its interaction with MPO initiates a cascade of beneficial downstream effects[8][9][10].

Upon interaction with MPO, KYC is oxidized to a thiyl radical[8][9]. This reactive intermediate plays a pivotal role in modulating other key signaling pathways involved in inflammation and antioxidant defense.

Inactivation of High Mobility Group Box-1 (HMGB1)

The KYC thiyl radical can directly interact with and inactivate High Mobility Group Box-1 (HMGB1)[8][10]. HMGB1 is a damage-associated molecular pattern (DAMP) molecule that, when released from necrotic cells or activated immune cells, promotes inflammation by binding to receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE)[9]. By thiylating HMGB1, KYC prevents its association with these receptors, thereby attenuating the downstream inflammatory signaling cascade[8][10].

Activation of the Nrf2 Antioxidant Pathway

The KYC thiyl radical also plays a crucial role in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[8][10]. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of a battery of antioxidant and cytoprotective genes. Evidence suggests that KYC can induce the thiylation and S-glutathionylation of Keap1, the primary negative regulator of Nrf2[8][10]. This modification of Keap1 leads to the release and nuclear translocation of Nrf2, thereby bolstering the cell's intrinsic antioxidant defenses.

Signaling Pathways and Mechanisms of Action

The multifaceted functions of this compound can be visualized through the following signaling pathway diagrams.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound | 1287585-40-3 [amp.chemicalbook.com]

- 4. Inhibition of myeloperoxidase by this compound reduces experimental autoimmune encephalomyelitis-induced injury and promotes oligodendrocyte regeneration and neurogenesis in a murine model of progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | MPO inhibitor | Probechem Biochemicals [probechem.com]

- 8. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N-acetyl-lysyltyrosylcysteine amide, a novel systems pharmacology agent, reduces bronchopulmonary dysplasia in hyperoxic neonatal rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]

N-acetyl-lysyltyrosylcysteine amide (KYC): A Novel Myeloperoxidase Inhibitor for Inflammatory and Oxidative Stress-Related Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Myeloperoxidase (MPO) is a critical enzyme in the innate immune system, catalyzing the formation of potent reactive oxidants that combat pathogens. However, dysregulated MPO activity is a key contributor to oxidative stress and tissue damage in a wide range of inflammatory diseases. N-acetyl-lysyltyrosylcysteine amide (KYC) has emerged as a promising, specific, and non-toxic tripeptide inhibitor of MPO. This technical guide provides a comprehensive overview of KYC, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its evaluation, and its impact on key inflammatory signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of MPO inhibition.

Introduction to Myeloperoxidase (MPO) and its Pathophysiological Role

Myeloperoxidase is a heme-containing peroxidase predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes and certain types of macrophages.[1] Upon activation of these immune cells at sites of inflammation, MPO is released into the extracellular space. In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO catalyzes the production of hypochlorous acid (HOCl), a potent cytotoxic agent essential for microbial killing.[1]

While crucial for host defense, the overproduction of MPO-derived oxidants can lead to significant collateral damage to host tissues. This "oxidative stress" is implicated in the pathogenesis of numerous acute and chronic inflammatory conditions, including cardiovascular diseases, neurodegenerative disorders, and certain types of cancer.[2][3] MPO-mediated damage occurs through various mechanisms, including:

-

Protein modification: Oxidation and chlorination of amino acids can lead to loss of protein function.

-

Lipid peroxidation: MPO can initiate lipid peroxidation in cell membranes and lipoproteins, such as low-density lipoprotein (LDL), contributing to atherosclerosis.[2]

-

Activation of inflammatory signaling: MPO and its products can activate pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, perpetuating the inflammatory cycle.[4]

Given its central role in inflammation-driven pathology, MPO has become an attractive therapeutic target for the development of novel anti-inflammatory drugs.

N-acetyl-lysyltyrosylcysteine amide (KYC): A Specific MPO Inhibitor

N-acetyl-lysyltyrosylcysteine amide (KYC) is a novel tripeptide that has been identified as a potent, reversible, and specific inhibitor of myeloperoxidase.[5] Its unique structure, containing a tyrosine residue and a cysteine residue, is key to its inhibitory mechanism.

Mechanism of Action

Docking studies have shown that the tyrosine residue of KYC binds to the active site of MPO, positioning it near the heme group.[6] The proposed mechanism of inhibition involves the following steps:

-

MPO, in its compound I state (formed by reaction with H₂O₂), oxidizes the tyrosine residue of KYC to a tyrosyl radical.

-

This tyrosyl radical is then rapidly scavenged intramolecularly by the adjacent cysteine residue, forming a thiyl radical.

-

The thiyl radical is subsequently oxidized to a disulfide, effectively regenerating the inhibitor and preventing the release of the reactive tyrosyl radical which could otherwise cause cellular damage.[6]

This mechanism makes KYC a specific inhibitor of MPO's chlorinating and oxidizing activities, without significantly affecting other cellular processes.[6]

Quantitative Efficacy of KYC

The inhibitory potency of KYC has been quantified in various in vitro assays. A summary of the key quantitative data is presented in the table below.

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ (HOCl Production) | ~7 µM | PMA-stimulated HL-60 cells | [5][6] |

| Inhibition of HOCl Production | ~75% | 12.5 µM KYC | [5] |

| Inhibition of LDL Oxidation | Dose-dependent | MPO/H₂O₂/NaNO₂ system | [5] |

| Inhibition of Protein Nitration | Dose-dependent | MPO/H₂O₂/NO₂⁻ system | [7] |

Table 1: Quantitative Efficacy of N-acetyl-lysyltyrosylcysteine amide (KYC) as an MPO Inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of KYC on MPO.

Myeloperoxidase (MPO) Activity Assay (Peroxidation Activity)

This protocol is adapted from commercially available kits and published literature.[6][8]

Objective: To measure the peroxidase activity of MPO in a sample.

Materials:

-

MPO Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0)

-

MPO Peroxidation Substrate (e.g., a fluorogenic substrate that is oxidized by MPO in the presence of H₂O₂)

-

Hydrogen Peroxide (H₂O₂) solution

-

N-acetyl-lysyltyrosylcysteine amide (KYC) solution (for inhibition studies)

-

Microplate reader with fluorescence capabilities (e.g., Ex/Em = 535/587 nm)

-

96-well black microplates

Procedure:

-

Sample Preparation: Prepare cell lysates or tissue homogenates in MPO Assay Buffer. Centrifuge to remove insoluble material.

-

Reaction Setup:

-

Add 50 µL of sample (or MPO standard) to each well.

-

For inhibitor wells, add a desired concentration of KYC. For control wells, add an equal volume of assay buffer.

-

Prepare a Reaction Mix containing MPO Assay Buffer, MPO Peroxidation Substrate, and H₂O₂ according to the kit manufacturer's instructions.

-

-

Initiate Reaction: Add 50 µL of the Reaction Mix to each well.

-

Measurement: Immediately begin kinetic measurement of fluorescence at 37°C for 10-20 minutes.

-

Data Analysis: Calculate the rate of reaction (change in fluorescence over time). The MPO activity is proportional to this rate. For inhibition studies, compare the activity in the presence and absence of KYC to determine the percent inhibition.

Hypochlorous Acid (HOCl) Generation Assay

This protocol is based on methods described in the literature for measuring MPO's chlorinating activity.[5]

Objective: To quantify the production of HOCl by MPO and assess the inhibitory effect of KYC.

Materials:

-

Hank's Balanced Salt Solution (HBSS)

-

Taurine

-

Hydrogen Peroxide (H₂O₂)

-

N-acetyl-lysyltyrosylcysteine amide (KYC)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Catalase

-

Microplate reader with absorbance capabilities (e.g., 650 nm)

-

96-well clear microplates

Procedure:

-

Reaction Setup:

-

In a 96-well plate, combine MPO, taurine, and various concentrations of KYC in HBSS.

-

-

Initiate Reaction: Add H₂O₂ to start the reaction. Incubate at 37°C for 30 minutes.

-

Stop Reaction: Add catalase to quench the reaction by degrading the remaining H₂O₂.

-

Detection:

-

Transfer an aliquot of the reaction mixture to a new plate.

-

Add TMB substrate solution.

-

Measure the absorbance at 650 nm. The absorbance is proportional to the amount of taurine chloramine formed, which is a stable product of the reaction between HOCl and taurine.

-

-

Data Analysis: Generate a standard curve using known concentrations of HOCl. Calculate the concentration of HOCl produced in each sample and determine the IC₅₀ of KYC.

MPO-Mediated Low-Density Lipoprotein (LDL) Oxidation Assay

This protocol is designed to assess the ability of KYC to inhibit the MPO-mediated oxidation of LDL.[5][9][10]

Objective: To measure the inhibition of MPO-induced LDL oxidation by KYC.

Materials:

-

Human LDL

-

Myeloperoxidase (MPO)

-

Hydrogen Peroxide (H₂O₂)

-

Sodium Nitrite (NaNO₂) (optional, for nitroxidative stress)

-

N-acetyl-lysyltyrosylcysteine amide (KYC)

-

Phosphate buffer (e.g., 100 mM, pH 7.4) containing DTPA (100 µM)

-

Spectrophotometer capable of measuring absorbance at 234 nm (for conjugated dienes) or a method for measuring Thiobarbituric Acid Reactive Substances (TBARS).

Procedure:

-

Reaction Setup:

-

In a quartz cuvette or microplate, combine LDL, MPO, and various concentrations of KYC in phosphate buffer.

-

-

Initiate Oxidation: Add H₂O₂ (and NaNO₂ if applicable) to initiate the oxidation reaction.

-

Monitor Oxidation:

-

Conjugated Diene Formation: Continuously monitor the increase in absorbance at 234 nm at room temperature. The formation of conjugated dienes is an early marker of lipid peroxidation.

-

TBARS Assay: At specific time points, take aliquots of the reaction mixture and perform a TBARS assay to measure the formation of malondialdehyde (MDA), a later-stage lipid peroxidation product.

-

-

Data Analysis: Compare the rate of conjugated diene formation or the amount of MDA produced in the presence and absence of KYC to determine the inhibitory effect.

Impact on Inflammatory Signaling Pathways

MPO-generated oxidants are known to activate key pro-inflammatory signaling pathways, thereby amplifying the inflammatory response. KYC, by inhibiting MPO, can modulate these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[11] MPO-derived oxidants can lead to the degradation of the inhibitory protein IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines.[12] By reducing the production of these oxidants, KYC is expected to suppress the activation of the NF-κB pathway.

Caption: MPO-mediated activation of the NF-κB signaling pathway and its inhibition by KYC.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are also activated by oxidative stress and play a crucial role in inflammation.[13][14] MPO-induced oxidative stress can lead to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors that promote the expression of inflammatory mediators. Inhibition of MPO by KYC is anticipated to attenuate the activation of MAPK signaling cascades.

Caption: MPO-mediated activation of MAPK signaling pathways and inhibition by KYC.

Experimental Workflow for Evaluating KYC

The following diagram outlines a logical workflow for the comprehensive evaluation of KYC as an MPO inhibitor.

Caption: A comprehensive experimental workflow for the evaluation of KYC as an MPO inhibitor.

Conclusion

N-acetyl-lysyltyrosylcysteine amide (KYC) represents a significant advancement in the development of targeted therapies for diseases driven by MPO-mediated oxidative stress. Its high specificity, potent inhibitory activity, and non-toxic nature make it an excellent candidate for further preclinical and clinical investigation. The experimental protocols and pathway analyses provided in this guide offer a robust framework for researchers and drug developers to explore the full therapeutic potential of KYC and other novel MPO inhibitors. Continued research in this area holds the promise of delivering new and effective treatments for a wide range of debilitating inflammatory conditions.

References

- 1. How to Make HOCl Step by Step Guide-Shine HOCl [hoclshine.com]

- 2. file.elabscience.com [file.elabscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-acetyl lysyltyrosylcysteine amide inhibits myeloperoxidase, a novel tripeptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A simple method to assess the oxidative susceptibility of low density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of LDL oxidation and oxidized LDL-induced foam cell formation in RAW 264.7 cells show anti-atherogenic properties of a foliar methanol extract of Scoparia dulcis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-Inflammatory Effect of Geniposide on Osteoarthritis by Suppressing the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to N-acetyl lysyltyrosylcysteine amide (KYC)

Introduction

This compound, commonly referred to as KYC, is a synthetic tripeptide amide with the sequence Ac-Lys-Tyr-Cys-NH2. It has garnered significant attention in the scientific community for its potent and specific inhibitory effects on myeloperoxidase (MPO), a pro-inflammatory enzyme implicated in a variety of diseases characterized by oxidative stress. This technical guide provides a comprehensive overview of the structure, properties, and biological activities of KYC, with a focus on its mechanism of action and relevant experimental protocols.

Structure and Properties

This compound is a tripeptide composed of N-terminally acetylated lysine, followed by tyrosine and a C-terminally amidated cysteine.

Chemical Structure

The chemical structure of this compound is depicted below:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C20H31N5O5S | |

| Molecular Weight | 453.56 g/mol | |

| CAS Number | 1287585-40-3 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and DMSO | |

| IC50 for MPO | 7 µM | |

| Predicted Boiling Point | 902.5 ± 65.0 °C | |

| Predicted Density | 1.273 ± 0.06 g/cm³ |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. Researchers synthesizing or acquiring this compound should perform standard analytical characterization, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the exact molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Synthesis

This compound is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol outlines the general steps for the manual synthesis of this compound on a Rink Amide resin. The scale of the synthesis can be adjusted as needed.

Materials:

-

Rink Amide resin

-

Fmoc-Cys(Trt)-OH

-

Fmoc-Tyr(tBu)-OH

-

Fmoc-Lys(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic anhydride

-

Triisopropylsilane (TIS)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Fmoc-Cys(Trt)-OH):

-

Pre-activate Fmoc-Cys(Trt)-OH (3 equivalents) with DIC (3 equivalents) and Oxyma (3 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2.

-

Second Amino Acid Coupling (Fmoc-Tyr(tBu)-OH): Repeat step 3 with Fmoc-Tyr(tBu)-OH.

-

Fmoc Deprotection: Repeat step 2.

-

Third Amino Acid Coupling (Fmoc-Lys(Boc)-OH): Repeat step 3 with Fmoc-Lys(Boc)-OH.

-

Fmoc Deprotection: Repeat step 2.

-

N-terminal Acetylation:

-

Treat the resin with a solution of acetic anhydride (10 equivalents) and a base such as diisopropylethylamine (DIPEA) (10 equivalents) in DMF for 30 minutes.

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product as a white powder.

-

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of myeloperoxidase (MPO), an enzyme released by neutrophils that catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxygen species. By inhibiting MPO, KYC reduces oxidative stress and inflammation.

Signaling Pathways

KYC has been shown to modulate key signaling pathways involved in oxidative stress and inflammation, namely the Keap1-Nrf2 pathway and the HMGB1 signaling axis.

3.1.1. Keap1-Nrf2 Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Oxidative stress can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. KYC can potentiate this protective pathway.

Caption: The Keap1-Nrf2 signaling pathway and the inhibitory role of KYC.

3.1.2. HMGB1 Signaling Pathway

High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that, when released from cells, can activate pro-inflammatory signaling through receptors like Toll-like receptor 4 (TLR4). KYC has been shown to interact with HMGB1, potentially modulating its pro-inflammatory activity.

Caption: The HMGB1 signaling pathway and the modulatory effect of KYC.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

MPO Inhibition Assay (Taurine Chloramine Assay)

This assay measures the production of taurine chloramine, a stable product of the MPO-catalyzed reaction between hypochlorous acid and taurine.

Materials:

-

Human MPO

-

Hydrogen peroxide (H2O2)

-

Sodium chloride (NaCl)

-

Taurine

-

This compound (KYC)

-

Catalase

-

3,3',5,5'-Tetramethylbenzidine (TMB)

-

Potassium iodide (KI)

-

Phosphate buffer (pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of KYC in water or DMSO.

-

Prepare working solutions of MPO, H2O2, NaCl, and taurine in phosphate buffer.

-

-

Set up the Reaction:

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

NaCl (final concentration ~150 mM)

-

Taurine (final concentration ~5 mM)

-

Varying concentrations of KYC or vehicle control.

-

MPO (final concentration ~20 nM)

-

-

-

Initiate the Reaction:

-

Add H2O2 (final concentration ~100 µM) to initiate the reaction.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Stop the Reaction: Add catalase to each well to stop the reaction by degrading the remaining H2O2.

-

Detection:

-

Add KI solution to each well, followed by TMB solution.

-

Measure the absorbance at 650 nm using a microplate reader. The absorbance is proportional to the amount of taurine chloramine produced.

-

-

Data Analysis:

-

Calculate the percentage of MPO inhibition for each KYC concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the KYC concentration and fitting the data to a dose-response curve.

-

MPO-Mediated LDL Oxidation Assay

This assay measures the ability of KYC to inhibit the MPO-mediated oxidation of low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis.

Materials:

-

Human LDL

-

Human MPO

-

Hydrogen peroxide (H2O2)

-

This compound (KYC)

-

Thiobarbituric acid reactive substances (TBARS) assay kit

-

Phosphate buffer (pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Set up the Reaction:

-

In a microcentrifuge tube, combine:

-

LDL (final concentration ~0.2 mg/mL)

-

Varying concentrations of KYC or vehicle control.

-

MPO (final concentration ~50 nM)

-

H2O2 (final concentration ~100 µM) in phosphate buffer.

-

-

-

Incubation: Incubate the reaction mixture at 37°C for 4 hours.

-

Measure Oxidation:

-

Measure the extent of LDL oxidation using a TBARS assay, which quantifies malondialdehyde (MDA), a product of lipid peroxidation. Follow the manufacturer's instructions for the TBARS assay kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of LDL oxidation for each KYC concentration relative to the vehicle control.

-

Determine the IC50 value as described in the MPO inhibition assay.

-

In Vivo Middle Cerebral Artery Occlusion (MCAO) Mouse Model

This protocol describes a common in vivo model of ischemic stroke used to evaluate the neuroprotective effects of KYC.

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

Materials:

-

This compound (KYC)

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Nylon monofilament for occlusion

Procedure:

-

Animal Preparation:

-

Anesthetize the mice with isoflurane.

-

Maintain body temperature at 37°C using a heating pad.

-

-

MCAO Surgery:

-

Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Insert a nylon monofilament coated with silicone into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.

-

-

Drug Administration:

-

Administer KYC (e.g., 10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection at a specified time point (e.g., 1 hour post-MCAO).

-

Continue daily administration for the duration of the study (e.g., 3 or 7 days).

-

-

Neurological Assessment:

-

Evaluate neurological deficits at various time points post-MCAO using a standardized scoring system (e.g., a 5-point scale).

-

-

Infarct Volume Measurement:

-

At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

-

Remove the brains and section them.

-

Stain the brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Quantify the infarct volume using image analysis software.

-

-

Immunohistochemistry and other analyses:

-

Brain sections can also be used for immunohistochemical staining to assess markers of inflammation, apoptosis, and oxidative stress.

-

Conclusion

This compound is a promising therapeutic candidate with a well-defined mechanism of action as a potent MPO inhibitor. Its ability to modulate the Keap1-Nrf2 and HMGB1 signaling pathways further underscores its potential in treating a range of inflammatory and oxidative stress-related diseases. The experimental protocols provided in this guide offer a starting point for researchers interested in further investigating the properties and applications of this intriguing tripeptide.

N-acetyl Lysyltyrosylcysteine Amide (KYC) and its Role in the Inactivation of High Mobility Group Box 1 (HMGB1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

High Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that, when released into the extracellular space, functions as a potent pro-inflammatory cytokine, or alarmin. Its role in the pathogenesis of numerous inflammatory diseases has made it a significant therapeutic target. N-acetyl lysyltyrosylcysteine amide (KYC) is a novel tripeptide that has demonstrated the ability to inactivate HMGB1, thereby mitigating inflammatory responses. This technical guide provides an in-depth overview of the mechanism of action of KYC, focusing on its interaction with HMGB1. It includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the pertinent signaling pathways and experimental workflows.

Introduction: The HMGB1 Inflammatory Pathway

High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule released from necrotic cells or actively secreted by stressed immune cells.[1][2] Extracellular HMGB1 instigates and perpetuates inflammation by binding to cell surface receptors, primarily Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE).[3][4][5] This interaction triggers downstream signaling cascades, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[3][4] The redox state of HMGB1's cysteine residues is critical for its receptor binding and pro-inflammatory activity.

This compound (KYC): A Novel HMGB1 Inactivator

This compound (KYC) is a tripeptide inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation.[6][7] A key mechanism of KYC's anti-inflammatory effect is its ability to inactivate HMGB1. This inactivation is a multi-step process initiated by the interaction of KYC with MPO.

The proposed mechanism involves the MPO-catalyzed oxidation of KYC to a thiyl radical. This reactive species then interacts with HMGB1, leading to its thiylation and the oxidation of its terminal thiol groups.[3][8] These modifications are thought to alter the conformation of HMGB1, thereby impairing its ability to bind to its pro-inflammatory receptors, TLR4 and RAGE.[3][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on MPO and HMGB1.

Table 1: In Vitro Inhibition of Myeloperoxidase (MPO) by KYC

| Parameter | Value | Reference |

| IC50 for MPO-catalyzed HOCl formation | ~7 µM | [8] |

Table 2: In Vivo Effects of KYC on HMGB1 in a Neonatal Rat Pup Model of Bronchopulmonary Dysplasia

| Parameter | Treatment Group | Relative Change | Reference |

| Total HMGB1 in Lung Lysates | Hyperoxic + KYC | Decreased | [3][8] |

| KYC Thiylation of HMGB1 | Hyperoxic + KYC | Increased | [3][8] |

| Terminal HMGB1 Thiol Oxidation | Hyperoxic + KYC | Increased | [3][8] |

| HMGB1-TLR4 Association | Hyperoxic + KYC | Decreased | [3][8] |

| HMGB1-RAGE Association | Hyperoxic + KYC | Decreased | [3][8] |

Note: The data in Table 2 are derived from semi-quantitative western blot analyses and represent relative changes compared to control groups.

Signaling Pathways and Experimental Workflows

HMGB1 Signaling Pathway

The following diagram illustrates the canonical HMGB1 signaling pathway leading to inflammation.

Caption: HMGB1-mediated inflammatory signaling pathway.

Proposed Mechanism of KYC-Mediated HMGB1 Inactivation

This diagram outlines the proposed mechanism by which KYC inactivates HMGB1.

Caption: Proposed mechanism of KYC action on HMGB1.

Experimental Workflow: Co-Immunoprecipitation of HMGB1

The following workflow illustrates the key steps in a co-immunoprecipitation experiment to assess the interaction between HMGB1 and its receptors.

Caption: Co-immunoprecipitation workflow for HMGB1 interaction.

Detailed Experimental Protocols

The following are generalized protocols for key experiments. Researchers should optimize these protocols for their specific experimental conditions.

Co-Immunoprecipitation of HMGB1 and its Receptors (TLR4/RAGE)

Objective: To determine the effect of KYC on the interaction between HMGB1 and its receptors, TLR4 and RAGE.

Materials:

-

Cell lysates from control and KYC-treated cells/tissues

-

Anti-HMGB1 antibody (for immunoprecipitation)

-

Anti-TLR4 antibody (for Western blot)

-

Anti-RAGE antibody (for Western blot)

-

Protein A/G magnetic beads

-

Co-IP lysis/wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Lysate Preparation: Lyse cells or tissues in Co-IP lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant. Determine protein concentration.

-

Immunoprecipitation:

-

To equal amounts of protein from each sample, add the anti-HMGB1 antibody.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

Add pre-washed Protein A/G magnetic beads to each sample and incubate for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with cold Co-IP lysis/wash buffer.

-

-

Elution:

-

Elute the bound proteins from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature.

-

Pellet the beads and transfer the supernatant (eluate) to a new tube.

-

Neutralize the eluate with neutralization buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against TLR4 and RAGE, followed by the appropriate HRP-conjugated secondary antibodies.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

Quantify band intensities to determine the relative amount of TLR4 and RAGE co-immunoprecipitated with HMGB1.

-

Mass Spectrometry Analysis of HMGB1 Thiylation

Objective: To identify and quantify KYC-induced thiylation of HMGB1.

Materials:

-

Purified HMGB1 protein (from in vitro assays or immunoprecipitated from cell lysates)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

C18 desalting column

-

High-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

-

Sample Preparation:

-

Reduce disulfide bonds in the protein sample by incubating with DTT.

-

Alkylate free cysteine residues with IAM to prevent disulfide bond reformation.

-

Digest the protein into peptides overnight with trypsin.

-

-

Peptide Desalting:

-

Desalt the peptide mixture using a C18 column to remove salts and detergents that can interfere with mass spectrometry.

-

-

LC-MS/MS Analysis:

-

Inject the desalted peptides onto a liquid chromatography system coupled to a high-resolution mass spectrometer.

-

Separate the peptides using a reverse-phase column with a gradient of acetonitrile in formic acid.

-

Acquire mass spectra in a data-dependent manner, where the most abundant peptide ions are selected for fragmentation (MS/MS).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database containing the sequence of HMGB1.

-

Use specialized software to identify post-translational modifications, specifically looking for the mass shift corresponding to the adduction of the KYC-derived moiety to cysteine residues.

-

Quantify the relative abundance of modified versus unmodified peptides.

-

Conclusion

This compound represents a promising therapeutic agent for inflammatory diseases by targeting the pro-inflammatory cytokine HMGB1. Its unique mechanism of action, involving MPO-dependent oxidation and subsequent inactivation of HMGB1, offers a novel approach to mitigating inflammation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of KYC and the intricate biology of HMGB1. Further research is warranted to fully elucidate the quantitative aspects of KYC-mediated HMGB1 inactivation and to translate these preclinical findings into clinical applications.

References

- 1. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sfrbm.org [sfrbm.org]

- 3. N-acetyl-lysyltyrosylcysteine amide, a novel systems pharmacology agent, reduces bronchopulmonary dysplasia in hyperoxic neonatal rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mass spectrometry-based direct detection of multiple types of protein thiol modifications in pancreatic beta cells under endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Changes in serum human cartilage glycoprotein-39 and high-mobility group box 1 in preterm infants with bronchopulmonary dysplasia] [pubmed.ncbi.nlm.nih.gov]

- 8. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]

N-acetyl-lysyltyrosylcysteine Amide (N-Ac-KYC-amide): A Technical Guide to its Activation of the Nrf2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which N-acetyl-lysyltyrosylcysteine amide (N-Ac-KYC-amide), a novel tripeptide, activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling and experimental workflows for professionals engaged in antioxidant research and therapeutic development.

Core Mechanism of Action

N-acetyl-lysyltyrosylcysteine amide (N-Ac-KYC-amide) was initially identified as a potent inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation.[1][2][3][4][5] Subsequent research has revealed its function as a pro-drug that activates the Nrf2 antioxidant response pathway. The activation mechanism is initiated by the MPO-catalyzed oxidation of N-Ac-KYC-amide into a thiyl radical.[1][2] This reactive species then directly interacts with and modifies Keap1 (Kelch-like ECH-associated protein 1), the primary negative regulator of Nrf2.[1][2] Specifically, the N-Ac-KYC-amide thiyl radical promotes the S-thiylation and S-glutathionylation of critical cysteine residues on Keap1.[1][2] This modification of Keap1 disrupts its ability to target Nrf2 for ubiquitination and subsequent proteasomal degradation. Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby upregulating the expression of a suite of antioxidant and cytoprotective enzymes.[1][2][6]

Quantitative Data on Nrf2 Activation

The following tables summarize the quantitative effects of N-Ac-KYC-amide treatment on key components of the Nrf2 signaling pathway in the lungs of hyperoxic neonatal rat pups, a model for bronchopulmonary dysplasia.[1][2]

| Treatment Group | B-KYC-thiylated Keap1 / Total Keap1 (Relative Level) | Fold Change vs. Hyperoxia (PBS) |

| Hyperoxia (PBS) | 1.0 ± 0.2 | 1.0 |

| Hyperoxia + KYC | 2.5 ± 0.4 | 2.5 |

| Data are presented as mean ± SD. B-KYC is biotinylated KYC used for detection.[1] |

| Treatment Group | S-glutathionylated Keap1 / Total Keap1 (Relative Level) | Fold Change vs. Hyperoxia (PBS) |

| Hyperoxia (PBS) | 1.0 ± 0.3 | 1.0 |

| Hyperoxia + KYC | 2.2 ± 0.5 | 2.2 |

| Data are presented as mean ± SD.[1] |

| Nuclear Nrf2 / Histone H3 (Relative Level) | Fold Change vs. Normoxia (PBS) | |

| Normoxia (PBS) | 1.0 ± 0.2 | 1.0 |

| Hyperoxia (PBS) | 2.0 ± 0.3 | 2.0 |

| Hyperoxia + KYC | 3.5 ± 0.5 | 3.5 |

| Data are presented as mean ± SD.[1] |

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the Nrf2 activation pathway by N-Ac-KYC-amide and the workflows of key experimental protocols used to elucidate this mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insight into Nrf2: a bibliometric and visual analysis from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-acetyl-lysyltyrosylcysteine amide, a novel systems pharmacology agent, reduces bronchopulmonary dysplasia in hyperoxic neonatal rat pups. | Sigma-Aldrich [merckmillipore.com]

An In-Depth Technical Guide to the Discovery and Synthesis of N-acetyl lysyltyrosylcysteine amide (KYC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl lysyltyrosylcysteine amide, abbreviated as KYC, has emerged as a promising therapeutic agent with significant potential in treating conditions associated with oxidative stress and inflammation. This tripeptide amide is a potent and reversible inhibitor of myeloperoxidase (MPO), an enzyme implicated in the pathology of various inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of KYC, with a focus on its mechanism of action. Detailed experimental protocols for its synthesis via solid-phase peptide synthesis are provided, along with a compilation of key quantitative data and visual representations of its synthesis workflow and signaling pathways.

Discovery and Biological Activity

This compound was identified as a novel systems pharmacology agent designed to target oxidative stress and inflammation. It functions as a potent and specific inhibitor of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils that catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxidants. The inhibition of MPO by KYC is a key aspect of its therapeutic potential, as excessive MPO activity is linked to tissue damage in a range of diseases.

The biological effects of KYC extend beyond MPO inhibition. It has been shown to be a systems pharmacology agent that, upon oxidation by MPO, forms a thiyl radical. This radical species can then inactivate the pro-inflammatory molecule High Mobility Group Box 1 (HMGB1) and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The activation of Nrf2 leads to the upregulation of antioxidant enzymes, further protecting cells from oxidative damage. This multi-faceted mechanism of action makes KYC a subject of interest for therapeutic intervention in diseases such as bronchopulmonary dysplasia and stroke.

Quantitative Biological Data

| Parameter | Value | Conditions | Reference |

| MPO Inhibition (HOCl formation) | IC50 = 7 µM | Cell-free assay | |

| Complete HOCl Production Inhibition | 25 µM | ||

| In Vivo Efficacy (Bronchopulmonary Dysplasia Model) | 50% reduction in MPO+ myeloid cells | Hyperoxic neonatal rat pups | |

| In Vivo Efficacy (Stroke Model) | 10 mg/kg; i.p.; daily for 3-7 days | Middle cerebral artery occlusion (MCAO) in mice |

Chemical Synthesis

The synthesis of this compound is achieved through Fmoc [N-(9-fluorenyl)methoxycarbonyl] solid-phase peptide synthesis (SPPS). This well-established methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The use of a Rink amide resin is crucial for obtaining the C-terminal amide functionality of the final product.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol outlines the manual synthesis of KYC on a Rink amide resin. The synthesis involves the sequential coupling of Fmoc-protected amino acids, followed by N-terminal acetylation and final cleavage from the resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Cys(Trt)-OH

-

Fmoc-Tyr(tBu)-OH

-

Fmoc-Lys(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Acetic anhydride

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling and Fmoc Deprotection:

-

Swell the Rink Amide MBHA resin in DMF in a reaction vessel for 1 hour.

-

Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for another 15 minutes to ensure complete Fmoc group removal.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

First Amino Acid Coupling (Fmoc-Cys(Trt)-OH):

-

In a separate vial, dissolve Fmoc-Cys(Trt)-OH (3 eq.), Oxyma (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Second Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):

-

Repeat the Fmoc deprotection step as described in step 1.

-

Activate and couple Fmoc-Tyr(tBu)-OH as described in step 2.

-

-

Third Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

-

Repeat the Fmoc deprotection step as described in step 1.

-

Activate and couple Fmoc-Lys(Boc)-OH as described in step 2.

-

-

N-terminal Acetylation:

-

Repeat the Fmoc deprotection step as described in step 1.

-

To the deprotected N-terminus of the peptide-resin, add a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIEA) (10 eq.) in DMF.

-

Agitate for 30 minutes.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Characterization:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.

-

Visualizations

Signaling Pathway of this compound

An In-Depth Technical Guide to the Biological Activity of N-acetyl lysyltyrosylcysteine amide (KYC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl lysyltyrosylcysteine amide (KYC) is a novel tripeptide that has demonstrated significant therapeutic potential across a range of preclinical models of inflammatory and oxidative stress-mediated diseases. As a potent and specific inhibitor of myeloperoxidase (MPO), KYC effectively mitigates the production of damaging reactive oxidants. Beyond direct MPO inhibition, KYC exhibits a unique mechanism involving its oxidation to a thiyl radical, which in turn modulates key signaling pathways such as Keap1/Nrf2 and High Mobility Group Box 1 (HMGB1), leading to downstream anti-inflammatory and cytoprotective effects. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of KYC, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction

This compound (KYC) is a synthetic tripeptide with the sequence N-acetyl-Lys-Tyr-Cys-NH2. It has emerged as a promising therapeutic agent due to its potent and specific inhibition of myeloperoxidase (MPO), an enzyme implicated in the pathology of numerous inflammatory diseases.[1][2] MPO, primarily released by activated neutrophils, catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxidants that contribute to tissue damage.[2] KYC's ability to block this activity, coupled with its modulation of critical downstream signaling pathways, underscores its potential in conditions such as ischemic stroke, bronchopulmonary dysplasia, and sickle cell disease.[1][3][4]

Synthesis

The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS). A common method involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the amine termini of the amino acids. The synthesis would proceed by sequentially coupling the protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Boc)-OH) to a Rink amide resin. The N-terminus of the lysine residue is then acetylated. Following assembly, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanism of Action

The primary mechanism of action of KYC is the potent and specific inhibition of myeloperoxidase (MPO).[2] Docking studies have shown that the tyrosine residue of KYC binds to the active site of MPO, positioning it near the heme group.[2] Upon reaction with MPO, KYC is oxidized to a thiyl radical.[1] This radical species is key to KYC's broader biological activities. Unlike many MPO inhibitors that can produce toxic secondary radicals, the KYC thiyl radical is relatively stable and participates in specific downstream signaling modifications.[5]

One of the key downstream effects of the KYC thiyl radical is the modulation of the Keap1-Nrf2 pathway.[1] The thiyl radical can interact with cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes.

Furthermore, the KYC thiyl radical has been shown to directly interact with and inactivate the pro-inflammatory mediator, High Mobility Group Box 1 (HMGB1).[1] This interaction involves the thiylation of HMGB1, which prevents its binding to its receptors, such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), thereby inhibiting downstream inflammatory signaling.[1]

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activity of this compound from various preclinical studies.

Table 1: In Vitro MPO Inhibition

| Parameter | Value | Cell/Enzyme System | Reference |

| IC50 | 7 µM | Purified MPO (HOCl formation) | [6] |

| Complete Inhibition | 25 µM | Purified MPO (HOCl formation) | [6] |

Table 2: In Vivo Efficacy in a Murine Model of Stroke (MCAO)

| Parameter | KYC Dosage | Effect | Reference |

| Neurological Severity Score | 10 mg/kg/day, i.p. | Significantly reduced | [3][7] |

| Infarct Size | 10 mg/kg/day, i.p. | Significantly reduced | [3][7] |

| Neutrophil Infiltration | 10 mg/kg/day, i.p. | Significantly reduced | [3] |

| Microglia/Macrophage Activation | 10 mg/kg/day, i.p. | Significantly reduced | [8] |

| MPO Protein Levels in Brain | 10 mg/kg/day, i.p. | Markedly reduced | [3] |

Table 3: In Vivo Efficacy in a Rat Model of Bronchopulmonary Dysplasia

| Parameter | KYC Dosage | Effect | Reference |

| MPO-positive Myeloid Cells | 5 mg/kg, twice daily | Reduced by 50% | [1] |

| MPO Protein in Lungs | 5 mg/kg, twice daily | Reduced by 50% | [1] |

| Chlorotyrosine Formation | 5 mg/kg, twice daily | Reduced by 27% | [1] |

| Radial Alveolar Counts | 5 mg/kg, twice daily | Increased by 35% | [1] |

| Secondary Septa | 5 mg/kg, twice daily | Increased by 55% | [1] |

| Blood Vessel Counts | 5 mg/kg, twice daily | Increased by 92% | [1] |

| Mean Linear Intercept | 5 mg/kg, twice daily | Decreased by 22% | [1] |

Experimental Protocols

MPO-Catalyzed Hypochlorous Acid (HOCl) Production Assay

This protocol is adapted from Zhang et al., 2013.

-

Reagents:

-

Myeloperoxidase (MPO)

-

Hydrogen peroxide (H2O2)

-

Sodium chloride (NaCl)

-

Taurine

-

This compound (KYC)

-

Phosphate buffer (100 mM, pH 7.4)

-

Diethylene triamine pentaacetic acid (DTPA)

-

Catalase

-

3,3',5,5'-Tetramethylbenzidine (TMB)

-

Potassium iodide (KI)

-

Dimethylformamide (DMF)

-

Acetate buffer (400 mM, pH 5.4)

-

-

Procedure:

-

Prepare a reaction mixture containing 20 nM MPO, 50 µM H2O2, 150 mM NaCl, and 5 mM taurine in phosphate buffer with 100 µM DTPA.

-

Add increasing concentrations of KYC to the reaction mixture.

-

Incubate the mixture for 30 minutes at 37°C.

-

Stop the reaction by adding 2,000 units/mL of catalase.

-

To quantify taurine chloramine, mix 400 µL of the reaction solution with 100 µL of a solution containing 2 mM TMB and 100 µM KI in acetate buffer with 10% DMF.

-

Measure the absorbance at 655 nm using a spectrophotometer.

-

Calculate the concentration of HOCl produced based on a standard curve.

-

Middle Cerebral Artery Occlusion (MCAO) Mouse Model

This protocol is a generalized procedure based on studies by Yu et al., 2016.

-

Animals: 8-10 week old C57BL/6J mice.

-

Anesthesia: Anesthetize mice with isoflurane.

-

Surgical Procedure:

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Insert a silicone-coated monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.

-

-

KYC Administration:

-

Dissolve KYC in sterile phosphate-buffered saline (PBS).

-

Administer KYC via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 mg/kg/day) starting at a specified time point relative to the MCAO procedure.

-

-

Outcome Assessment:

-

Evaluate neurological deficits at various time points using a standardized scoring system.

-

At the end of the experiment, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

-

Remove the brains and section them for infarct volume measurement (e.g., using TTC staining) and immunohistochemical analysis of inflammatory markers.

-

MPO-Mediated LDL Oxidation Assay

This protocol is based on the general principles of LDL oxidation assays.

-

Reagents:

-

Human low-density lipoprotein (LDL)

-

Myeloperoxidase (MPO)

-

Hydrogen peroxide (H2O2)

-

This compound (KYC)

-

Phosphate-buffered saline (PBS)

-

Reagents for measuring lipid peroxidation (e.g., Thiobarbituric Acid Reactive Substances - TBARS assay).

-

-

Procedure:

-

Incubate LDL (e.g., 100 µg/mL) with MPO (e.g., 50 nM) and H2O2 (e.g., 50 µM) in PBS at 37°C.

-

In parallel experiments, include varying concentrations of KYC in the incubation mixture.

-

After a set incubation period (e.g., 4 hours), stop the reaction (e.g., by adding catalase or placing on ice).

-

Assess the extent of LDL oxidation using a suitable method, such as the TBARS assay, which measures malondialdehyde (MDA) formation.

-

Compare the levels of LDL oxidation in the presence and absence of KYC to determine its inhibitory effect.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

References

- 1. N-Acetyl-Lysyltyrosylcysteine Amide, a Novel Systems Pharmacology Agent, Reduces Bronchopulmonary Dysplasia in Hyperoxic Neonatal Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits myeloperoxidase, a novel tripeptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of myeloperoxidase oxidant production by this compound reduces brain damage in a murine model of stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. This compound | MPO inhibitor | Probechem Biochemicals [probechem.com]

- 7. Inhibition of myeloperoxidase oxidant production by this compound reduces brain damage in a murine model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

N-acetyl lysyltyrosylcysteine amide: A Deep Dive into its Anti-Inflammatory Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-acetyl lysyltyrosylcysteine amide (KYC) is a novel tripeptide that has demonstrated significant anti-inflammatory properties across a range of preclinical models. Its primary mechanism of action is the potent and specific inhibition of myeloperoxidase (MPO), a key enzyme in the inflammatory cascade. By targeting MPO, KYC effectively mitigates oxidative stress, a central driver of inflammation-mediated tissue damage. This technical guide provides a comprehensive overview of the molecular mechanisms through which KYC exerts its anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Myeloperoxidase Inhibition

The cornerstone of this compound's (KYC) anti-inflammatory activity is its function as a potent and specific inhibitor of myeloperoxidase (MPO)[1][2][3]. MPO is a pro-oxidative enzyme predominantly released by activated neutrophils and other myeloid cells at sites of inflammation[1][3]. This enzyme catalyzes the production of hypochlorous acid (HOCl) and other reactive oxidants, which contribute significantly to oxidative stress and tissue damage[1][2].

KYC effectively inhibits the formation of these damaging oxidants. In vitro studies have demonstrated that KYC inhibits MPO-mediated HOCl formation with an IC50 of approximately 7 µM[1]. This inhibition of MPO activity is a critical first step in the cascade of anti-inflammatory effects exerted by KYC.

Quantitative Data on MPO Inhibition

| Parameter | Value | Experimental Conditions | Reference |

| IC50 for HOCl formation | ~7 µM | MPO (20 nM) incubated with H2O2 (50 µM), NaCl (150 mM), taurine (5 mM), and increasing concentrations of KYC in phosphate buffer (100 mM, pH 7.4) for 30 min. | [1] |

Downstream Effects of MPO Inhibition

By suppressing MPO activity, KYC triggers a series of downstream events that collectively reduce inflammation and protect tissues from damage. These effects have been observed in various preclinical models, including experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and middle cerebral artery occlusion (MCAO), a model for ischemic stroke.

Reduction of Oxidative Stress

A direct consequence of MPO inhibition is a significant reduction in oxidative stress markers. Treatment with KYC has been shown to decrease the levels of chlorotyrosine (ClTyr), nitrotyrosine (NO2Tyr), and 4-hydroxynonenal (4HNE), which are all biomarkers of oxidative damage.

In a murine model of progressive multiple sclerosis (NOD EAE), KYC treatment markedly reduced the amount of MPO and the levels of ClTyr in the spinal cords of the animals[3]. Similarly, in a stroke model, KYC treatment reduced the formation of ClTyr, NO2Tyr, and 4HNE in the brain[4].

Modulation of Inflammatory Mediators and Cellular Infiltration

KYC has been demonstrated to reduce the expression of several key inflammatory mediators. In a model of bronchopulmonary dysplasia, KYC treatment led to decreased levels of cyclooxygenase-1 (Cox-1), cyclooxygenase-2 (Cox-2), High Mobility Group Box 1 (HMGB1), Receptor for Advanced Glycation Endproducts (RAGE), and Toll-like Receptor 4 (TLR4)[2][5].

Furthermore, KYC treatment has been associated with a reduction in the infiltration of inflammatory cells. In the MCAO stroke model, KYC administration significantly decreased the infiltration of neutrophils into the ischemic brain tissue[4].

Modulation of Key Signaling Pathways

Beyond direct MPO inhibition, KYC influences critical intracellular signaling pathways involved in the inflammatory response, namely the inactivation of HMGB1 and the activation of the Nrf2 antioxidant pathway.

Inactivation of High Mobility Group Box 1 (HMGB1)

HMGB1 is a damage-associated molecular pattern (DAMP) molecule released from stressed or dying cells that can perpetuate inflammation[2]. KYC is oxidized by MPO to form a thiyl radical, which can then directly interact with and inactivate HMGB1 through thiylation[2][5]. This process involves the terminal oxidation of HMGB1's thiol groups, rendering it incapable of promoting inflammation[2][5]. This inactivation of HMGB1 prevents its interaction with its receptors, such as TLR4 and RAGE, thereby dampening the downstream inflammatory signaling cascade[2][5].

Activation of the Nrf2 Antioxidant Pathway